molecular formula C4H3N5 B076061 Tetrazolo[1,5-a]pyrazine CAS No. 13349-87-6

Tetrazolo[1,5-a]pyrazine

Cat. No. B076061
CAS RN: 13349-87-6
M. Wt: 121.1 g/mol
InChI Key: BGMADPHXSCWXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is a fused pyrazine ring with a tetrazole ring that has been extensively studied for its potential therapeutic applications. Tetrazolo[1,5-a]pyrazine has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.

Mechanism Of Action

The mechanism of action of Tetrazolo[1,5-a]pyrazine is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with various enzymes and receptors. For example, Tetrazolo[1,5-a]pyrazine has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication. In addition, this compound has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Furthermore, Tetrazolo[1,5-a]pyrazine has been shown to interact with the adenosine receptor, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Tetrazolo[1,5-a]pyrazine has been reported to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Tetrazolo[1,5-a]pyrazine has been reported to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and the progression of cancer.

Advantages And Limitations For Lab Experiments

The advantages of Tetrazolo[1,5-a]pyrazine for lab experiments include its simple synthesis method, broad range of biological activities, and potential therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of Tetrazolo[1,5-a]pyrazine. One potential area of research is the development of new synthetic methods for this compound that can increase its solubility in water. Another area of research is the investigation of the potential therapeutic applications of Tetrazolo[1,5-a]pyrazine in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of new derivatives of Tetrazolo[1,5-a]pyrazine with improved pharmacological properties is an area of research that holds great promise for the future.

Synthesis Methods

Tetrazolo[1,5-a]pyrazine can be synthesized through various methods, including the reaction of 3,6-dichloro-1,2,4,5-tetrazine with aminopyrazoles or the reaction of 3,6-dichloro-1,2,4,5-tetrazine with pyrazoles in the presence of a base. Another method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with hydrazine hydrate and pyrazole in the presence of a base. The synthesis of Tetrazolo[1,5-a]pyrazine is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Tetrazolo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications. This compound has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. In addition, Tetrazolo[1,5-a]pyrazine has been shown to possess antitumor activity against a variety of cancer cell lines. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

13349-87-6

Product Name

Tetrazolo[1,5-a]pyrazine

Molecular Formula

C4H3N5

Molecular Weight

121.1 g/mol

IUPAC Name

tetrazolo[1,5-a]pyrazine

InChI

InChI=1S/C4H3N5/c1-2-9-4(3-5-1)6-7-8-9/h1-3H

InChI Key

BGMADPHXSCWXJE-UHFFFAOYSA-N

SMILES

C1=CN2C(=NN=N2)C=N1

Canonical SMILES

C1=CN2C(=NN=N2)C=N1

Other CAS RN

13349-87-6

synonyms

Tetrazolo[1,5-a]pyrazine

Origin of Product

United States

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